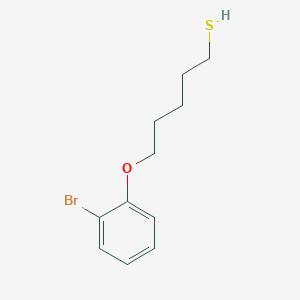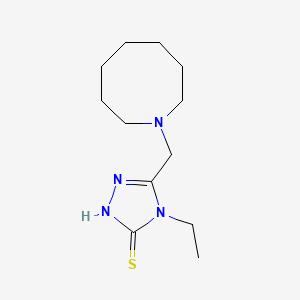![molecular formula C16H25NOS B4964727 4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)
4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol is a chemical compound that is widely used in scientific research. It is also known by its chemical name, MBT. This compound belongs to the class of thiol compounds, which are important in many biochemical processes. MBT has been found to have a wide range of applications in scientific research, including its use in the study of enzyme activity, protein structure, and drug discovery.
Wissenschaftliche Forschungsanwendungen
MBT has been used in scientific research for various applications. One of the most significant applications of MBT is in the study of enzyme activity. MBT is a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, MBT can increase the levels of acetylcholine in the brain, which can have a range of effects on cognitive function.
MBT has also been used in the study of protein structure. It has been found to bind to the protein albumin, which is a major component of blood plasma. By studying the interaction between MBT and albumin, researchers can gain insights into the structure and function of this important protein.
Wirkmechanismus
The mechanism of action of MBT is not fully understood, but it is thought to involve the formation of a covalent bond between the thiol group of MBT and the active site of the enzyme or protein it is interacting with. This covalent bond can disrupt the normal function of the enzyme or protein, leading to its inhibition.
Biochemical and Physiological Effects
MBT has been found to have a range of biochemical and physiological effects. As mentioned earlier, it is a potent inhibitor of acetylcholinesterase, which can have effects on cognitive function. It has also been found to have antioxidant properties, which can protect against oxidative damage in cells. Additionally, MBT has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBT is its potency as an inhibitor of acetylcholinesterase. This makes it a valuable tool in the study of cognitive function and the development of drugs for the treatment of Alzheimer's disease and other cognitive disorders. However, one limitation of MBT is its potential toxicity. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on MBT. One area of interest is its potential as a drug for the treatment of Alzheimer's disease and other cognitive disorders. Another area of interest is its use in the study of protein structure and function. Additionally, further research is needed to fully understand the mechanism of action of MBT and its potential toxicity. Overall, MBT is a valuable tool in scientific research with many potential applications.
Synthesemethoden
The synthesis of MBT involves the reaction of 4-chlorothiophenol with 1-methyl-4-piperidinylbutylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields MBT as a white crystalline solid with a melting point of 92-94°C.
Eigenschaften
IUPAC Name |
4-(5-piperidin-1-ylpentan-2-ylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-14(19-16-9-7-15(18)8-10-16)6-5-13-17-11-3-2-4-12-17/h7-10,14,18H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDAEMQYVJNJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1CCCCC1)SC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoic acid](/img/structure/B4964650.png)
![N~2~-cyclohexyl-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B4964665.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)

![5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964700.png)


![3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964717.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)
![2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4964741.png)